Cas no 1261499-38-0 (3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl)

3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl is a versatile biphenyl derivative featuring reactive bromomethyl and fluoro substituents, along with a trifluoromethyl group, which enhance its utility in organic synthesis and pharmaceutical intermediates. The bromomethyl group serves as a key functional handle for further derivatization, enabling cross-coupling reactions or nucleophilic substitutions. The presence of fluorine and trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, making it valuable in the development of bioactive compounds. This compound is particularly useful in constructing complex molecules for agrochemical and medicinal chemistry applications, where precise structural modifications are required. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl structure
1261499-38-0 structure
商品名:3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl
CAS番号:1261499-38-0
MF:C14H9BrF4
メガワット:333.11887717247
CID:4999257

3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H9BrF4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17,18)19/h1-7H,8H2
    • InChIKey: AFMILPOCRGYINV-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C=CC(=C1)C1C=CC=C(C(F)(F)F)C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 292
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 0

3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011001185-1g
3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl
1261499-38-0 97%
1g
$1445.30 2023-09-03
Alichem
A011001185-250mg
3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl
1261499-38-0 97%
250mg
$499.20 2023-09-03
Alichem
A011001185-500mg
3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl
1261499-38-0 97%
500mg
$815.00 2023-09-03

3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl 関連文献

3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenylに関する追加情報

Professional Introduction to Compound with CAS No. 1261499-38-0 and Product Name: 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl

The compound with the CAS number 1261499-38-0 and the product name 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl represents a significant advancement in the field of medicinal chemistry and materials science. This biphenyl derivative, characterized by its unique structural motifs, has garnered considerable attention due to its versatile applications in pharmaceutical research and industrial processes.

The molecular structure of 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl consists of two benzene rings connected by a methylene bridge, with substituents that enhance its reactivity and functionality. The presence of a bromomethyl group at the 3-position and a fluoro group at the 4-position introduces specific electronic properties, making it an attractive scaffold for further chemical modifications. Additionally, the trifluoromethyl group at the 3'-position contributes to steric hindrance and metabolic stability, which are crucial factors in drug design.

In recent years, this compound has been extensively studied for its potential in the development of novel therapeutic agents. The bromomethyl moiety serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, enabling the synthesis of complex molecules. This property has been exploited in the creation of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, derivatives of this biphenyl have shown promising activity against tyrosine kinases, a key target in oncology research.

The fluoro substituent at the 4-position not only influences the electronic distribution of the molecule but also enhances its bioavailability. Fluorinated compounds are well-known for their improved pharmacokinetic profiles, including increased lipophilicity and resistance to metabolic degradation. This characteristic has been leveraged in the design of antiviral and antibacterial agents, where fluorine atoms play a critical role in maintaining drug efficacy.

Moreover, the trifluoromethyl group at the 3'-position adds another layer of complexity to this compound's reactivity. It acts as an electron-withdrawing group, which can modulate the reactivity of adjacent functional groups. This feature has been utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl frameworks that are prevalent in many bioactive molecules. The combination of these structural elements makes 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl a valuable building block for synthetic chemists.

Recent studies have also explored the applications of this compound in materials science. The biphenyl core is known for its rigidity and planarity, which contribute to stable electronic properties. When incorporated into organic semiconductors or liquid crystals, this compound can exhibit enhanced thermal stability and charge transport capabilities. These properties are particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available biphenyl derivatives, selective halogenation followed by functional group interconversion allows for precise control over regioselectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine and trifluoromethyl groups with high efficiency.

In conclusion, 3-Bromomethyl-4-fluoro-3'-(trifluoromethyl)biphenyl (CAS No. 1261499-38-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for medicinal chemists and material scientists alike. As research continues to uncover new methodologies for its utilization, this compound is poised to play an even greater role in advancing scientific discovery.

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